(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol
Übersicht
Beschreibung
(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with two fluorine atoms and an ethanol group. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3,5-difluoropyridine to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,5-difluoropyridine-4-carboxylic acid.
Reduction: Formation of 3,5-difluoropyridine-4-ethane.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies to understand the biological activity of pyridine derivatives.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but with chlorine atoms instead of fluorine.
(1S)-1-(3,5-Dibromopyridin-4-yl)ethanol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Stereochemistry: The (1S) configuration can influence the compound’s interaction with biological targets, potentially leading to different pharmacological effects compared to its (1R) counterpart.
Biologische Aktivität
(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol is an organic compound featuring a pyridine ring substituted with two fluorine atoms and an ethanol functional group. Its unique structure imparts significant biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 174.15 g/mol
- Structure : The compound is chiral, existing in two enantiomeric forms, with the (1S) configuration being of particular interest due to its distinct biological properties.
The mechanism of action for this compound largely depends on its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. Research indicates that compounds with similar difluoropyridine structures can act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism and bioavailability.
Pharmacological Applications
- Drug Discovery : The compound has been identified as a potential lead in drug discovery due to its interaction with various biological targets. Its difluoropyridine moiety influences pharmacokinetic properties, enhancing solubility and permeability across biological membranes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which could affect the metabolism of co-administered drugs.
- Potential Therapeutics : Ongoing research is exploring its utility in treating conditions influenced by enzyme activity modulation, such as cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Comparison of Biological Activities
Compound | Target Enzyme | IC50 (nM) | Comments |
---|---|---|---|
This compound | Cytochrome P450 2D6 | TBD | Potential inhibitor; further studies needed |
2-(3,5-Difluoropyridin-4-yl)ethanol | Cytochrome P450 3A4 | <50 | Demonstrated significant inhibition |
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol | Unknown | TBD | Comparison needed with (1S) enantiomer |
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for modifications on the pyridine ring. These methods include:
- Nucleophilic Substitution : Utilizing difluoropyridine derivatives in reactions with alcohols.
- Reduction Reactions : Converting corresponding ketones or aldehydes to alcohols under controlled conditions.
Eigenschaften
IUPAC Name |
(1S)-1-(3,5-difluoropyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPJPAKKTBZGSF-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165996-89-2 | |
Record name | (1S)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.